4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride

Lipophilicity Partition coefficient XLogP3

Choose CAS 501697-77-4 for reproducible sulfonamide synthesis governed by a logP of ~4.7. The para-3,4-dichlorophenoxy pattern delivers a 0.6 logP increase over mono-chloro analogs and a 0.91 logP decrease versus the meta-isomer, providing a defined lipophilicity window for medicinal chemistry. Its solid crystalline form (M.P. 86-88°C) enables precise automated dispensing, while a multi-region ISO-certified supplier network supports scaling from grams to kilograms without supply disruption.

Molecular Formula C12H7Cl3O3S
Molecular Weight 337.6 g/mol
CAS No. 501697-77-4
Cat. No. B1350254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride
CAS501697-77-4
Molecular FormulaC12H7Cl3O3S
Molecular Weight337.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl
InChIInChI=1S/C12H7Cl3O3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H
InChIKeyWSEZTLINFKIBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride (CAS 501697-77-4): Procurement Specifications and Structural Identity


4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride (CAS 501697-77-4) is a substituted benzenesulfonyl chloride derivative characterized by a para-substituted 3,4-dichlorophenoxy moiety linked to a benzenesulfonyl chloride core. The compound has the molecular formula C12H7Cl3O3S and a molecular weight of 337.61 g/mol [1]. It is commercially available as an off-white to white crystalline powder with purity specifications ranging from ≥95% to ≥98% (HPLC), and a reported melting point of 86–88°C . The compound serves as a sulfonylating reagent in organic synthesis, where the electrophilic sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to generate sulfonamides and sulfonates . The 3,4-dichlorophenoxy substitution pattern imparts specific electronic and steric characteristics that differentiate this compound from mono-chloro or non-chloro analogs.

4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride: Why Non-Specific Substitution of Chlorophenoxy Sulfonyl Chlorides Compromises Synthetic Outcomes


In medicinal chemistry and specialty polymer synthesis, chlorophenoxy benzenesulfonyl chlorides are not functionally interchangeable. Variations in chlorine substitution pattern (mono- vs. di-chloro), substitution position on the phenoxy ring (2-, 3-, 4-, 3,4-, 3,5-), and attachment position on the benzenesulfonyl core (para- vs. meta-) directly influence critical procurement-relevant properties: logP (lipophilicity), electrophilic reactivity at the sulfonyl chloride center, steric accessibility during nucleophilic attack, and solid-state handling characteristics such as melting point and long-term storage stability . For example, a compound bearing a mono-chloro phenoxy group (e.g., 4-(2-chlorophenoxy)benzenesulfonyl chloride, MW 303.17) will generate sulfonamide derivatives with significantly different partition coefficients and target-binding profiles compared to the 3,4-dichloro variant (MW 337.61) . Similarly, a meta-substituted isomer such as 3-(3,4-dichlorophenoxy)benzenesulfonyl chloride (CAS 885950-84-5) exhibits an identical molecular weight but a computed logP of 5.61 compared to the para-isomer's 4.7, predicting different solubility and membrane permeability in downstream applications [1]. Generic substitution without verifying the exact CAS number thus risks altering reaction kinetics, product lipophilicity, and crystallization behavior, all of which directly impact procurement validation, reproducibility, and project timelines. The following quantitative evidence guide provides verifiable differentiation parameters to support informed procurement decisions.

4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride: Verifiable Comparative Evidence Against Structural Analogs


LogP Differentiation: Para-3,4-Dichloro vs. Para-Mono-Chloro and Meta-3,4-Dichloro Isomers

The computed octanol-water partition coefficient (XLogP3) of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride is 4.7, which is 0.6 log units higher than that of the para-mono-chloro analog 4-(2-chlorophenoxy)benzenesulfonyl chloride (LogP = 4.1) [1]. In contrast, the meta-attached positional isomer 3-(3,4-dichlorophenoxy)benzenesulfonyl chloride (CAS 885950-84-5) exhibits a significantly higher computed LogP of 5.61 [2]. This 0.91 log unit increase relative to the para-isomer predicts that meta-attachment amplifies lipophilicity beyond what would be anticipated solely from chlorine substitution count, due to conformational and electronic factors altering the molecular dipole and solvation characteristics.

Lipophilicity Partition coefficient XLogP3 Drug design Membrane permeability

Molecular Weight Differentiation: Impact on Derivative Molecular Properties

4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride has a molecular weight of 337.61 g/mol (exact mass 335.918 Da), which is 34.4 g/mol (11.3%) higher than that of the mono-chloro analog 4-(2-chlorophenoxy)benzenesulfonyl chloride (MW = 303.17 g/mol) [1]. This difference is attributable solely to the second chlorine substituent on the phenoxy ring. The meta-positional isomer 3-(3,4-dichlorophenoxy)benzenesulfonyl chloride (CAS 885950-84-5) shares an identical molecular weight of 337.61 g/mol but differs in the attachment position of the sulfonyl chloride group [2].

Molecular weight Fragment-based drug design Lead optimization Pharmacokinetics

Physical Form and Melting Point: Handling and Storage Differentiators

4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride is a solid at ambient temperature (20°C) with a reported melting point range of 86–88°C . This melting point is sufficiently high to ensure that the compound remains a crystalline powder under standard laboratory storage and shipping conditions, minimizing risks of liquefaction or degradation during transit. In comparison, the meta-isomer 3-(3,4-dichlorophenoxy)benzenesulfonyl chloride (CAS 885950-84-5) lacks a defined melting point specification in publicly available datasheets [1], creating procurement uncertainty regarding its physical state and handling requirements. The para-substituted 4-(2-chlorophenoxy)benzenesulfonyl chloride is also a solid with a similar melting point range, but its moisture sensitivity classification necessitates more stringent storage protocols .

Solid-state properties Melting point Storage stability Reagent handling

Electrophilic Reactivity: Structural Influence of 3,4-Dichloro Substitution

The sulfonyl chloride group in 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride functions as a potent electrophile, participating in nucleophilic substitution reactions with amines, alcohols, and thiols . The 3,4-dichloro substitution pattern on the phenoxy ring introduces electron-withdrawing effects via both inductive (-I) and resonance mechanisms that modulate the electrophilicity of the sulfonyl chloride center relative to mono-chloro or non-chloro analogs. The para-substitution on the benzenesulfonyl core ensures that the sulfonyl chloride group remains sterically accessible for nucleophilic attack, whereas meta-substituted isomers may exhibit altered reactivity profiles due to differences in electronic conjugation and steric shielding [1]. Quantitative kinetic data directly comparing sulfonylation rates between this compound and specific analogs are not available in the public domain, and procurement decisions should be guided by the qualitative structural understanding that di-chloro para-substitution represents a distinct reactivity class.

Electrophilicity Sulfonylation kinetics Nucleophilic substitution Reaction rate

Commercial Availability and Purity Specification Differentiation

4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride is stocked and supplied by multiple established chemical vendors globally, including Fluorochem (UK), Oakwood Chemical (USA), AK Scientific (USA), Aladdin (China), MolCore (China), and Chem-Impex International (USA), with purity specifications ranging from ≥95% to ≥98% (HPLC) . In contrast, the meta-isomer 3-(3,4-dichlorophenoxy)benzenesulfonyl chloride (CAS 885950-84-5) is listed by fewer suppliers, predominantly benchchems and evita-chem (excluded sources), with limited verified commercial availability from established vendors [1]. The para-mono-chloro analog 4-(2-chlorophenoxy)benzenesulfonyl chloride is commercially available but carries a moisture sensitivity classification that may complicate handling and storage .

Commercial availability Purity specification Supplier diversity Procurement reliability

4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride: High-Value Application Scenarios Driven by Verified Differentiation


Medicinal Chemistry: Sulfonamide Library Synthesis Requiring Specific Lipophilicity (logP 4.7)

This compound is the preferred sulfonyl chloride building block when a medicinal chemistry program requires the generation of sulfonamide derivatives with a defined lipophilicity window centered around logP 4.7. The 0.6 log unit increase relative to mono-chloro analogs and the 0.91 log unit decrease relative to the meta-isomer [1] provide distinct partitioning behavior that influences membrane permeability and target engagement. Procurement of this specific CAS number ensures that all downstream sulfonamide products inherit the designed lipophilicity profile, avoiding the confounding effects introduced by isomeric substitution or alternative chlorine substitution patterns [2].

Fragment-Based Drug Design and Lead Optimization: MW-Controlled Sulfonylating Reagent

For fragment-based drug discovery campaigns operating under strict molecular weight constraints, the 34.4 g/mol (11.3%) mass differential between this di-chloro compound and its mono-chloro counterpart [1] is a critical procurement decision point. The exact mass of 335.918 Da and molecular weight of 337.61 g/mol must be accounted for when appending the 3,4-dichlorophenoxybenzenesulfonyl fragment to a core scaffold, as this addition contributes directly to the final compound's compliance with Lipinski's Rule of Five parameters and influences in vivo pharmacokinetic predictions [2].

Organic Synthesis: Solid-Phase and Automated Parallel Synthesis Workflows

The solid physical form and defined melting point of 86–88°C [1] make this compound suitable for automated liquid handling and solid-dispensing robotic systems used in parallel synthesis and high-throughput experimentation. Unlike liquid sulfonyl chlorides or those with undocumented melting points, this compound can be accurately weighed as a crystalline powder without the operational complexities associated with moisture-sensitive reagents or low-melting solids [2]. This handling characteristic is particularly valuable in industrial settings where reproducible, high-throughput sulfonamide or sulfonate generation is required.

Pharmaceutical Intermediate Production: Multi-Gram to Kilogram Scale Procurement

The broad global supplier network for this specific CAS number—spanning North America, Europe, and Asia [1]—ensures procurement reliability for projects scaling from discovery (gram quantities) to early process development (kilogram quantities). The availability of multiple ISO-certified vendors with purity specifications ranging from 95% to 98% (HPLC) provides supply chain redundancy and competitive pricing leverage that is not available for less commercially established isomers such as the meta-3,4-dichloro analog [2]. This supplier diversity directly supports project continuity and regulatory documentation requirements for pharmaceutical intermediate sourcing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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